3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride
Description
Chemical Structure and Properties 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride (CAS: 2913278-89-2) is a small-molecule compound with the molecular formula C₆H₁₂ClNO and a molecular weight of 149.62 g/mol . Its structure consists of an oxetane ring substituted with a prop-2-en-1-yl (allyl) group and an amine functional group, which is protonated as a hydrochloride salt. The compound’s SMILES notation is C=CCC1(N)COC1.Cl, highlighting the oxetane ring (O-C-C-C) and the allyl substituent .
Its oxetane ring and allyl group make it a versatile intermediate for designing molecules with enhanced metabolic stability and bioavailability, particularly in drug discovery .
Properties
Molecular Formula |
C6H12ClNO |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
3-prop-2-enyloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-3-6(7)4-8-5-6;/h2H,1,3-5,7H2;1H |
InChI Key |
XJEYYDYVNIQEES-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(COC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable allylic alcohol with an amine group. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH<sub>2</sub>) in the hydrochloride salt participates in nucleophilic substitutions under controlled conditions. Key pathways include:
Reagents/Conditions
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) using lithium hexamethyldisilazide (LiHMDS) as a base to form secondary amines.
-
Acylation : Acetyl chloride in dichloromethane (DCM) with triethylamine yields acetamide derivatives.
Mechanistic Notes
-
Steric hindrance from the oxetane ring impacts reaction rates.
-
The hydrochloride salt requires neutralization (e.g., with NaHCO<sub>3</sub>) to liberate the free amine before substitution.
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | N-Methyl derivative | 65–78 | |
| Acylation | AcCl | Acetamide analog | 82 |
Cycloaddition Reactions
The propene group enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
Conditions
-
Heated to 80°C in toluene for 6–12 hours.
-
Electron-deficient dienophiles exhibit higher regioselectivity .
Outcome
-
Forms six-membered bicyclic adducts with retained oxetane integrity.
Ring-Opening Reactions
The strained oxetane ring undergoes selective cleavage under acidic or basic conditions:
Acidic Hydrolysis
-
Concentrated HCl at 60°C cleaves the oxetane to yield γ-amino alcohols.
Basic Conditions -
NaOH/EtOH opens the ring via nucleophilic attack at the β-carbon, producing allylic alcohols.
| Condition | Product | Selectivity |
|---|---|---|
| 6M HCl, 60°C | 3-Amino-1-propanol | >90% |
| 2M NaOH, reflux | Allyl alcohol derivative | 75% |
Photoredox Functionalization
Recent advances in photoredox catalysis (λ = 450 nm) enable C–H functionalization of the oxetane ring:
Protocol
Outcome
Biological Interactions
While not a traditional "chemical reaction," its interactions with biological targets inform medicinal applications:
Key Findings
-
Binds selectively to serotonin receptors (5-HT<sub>2A</sub>) via hydrogen bonding with the amine group.
-
Oxetane ring enhances metabolic stability compared to acyclic analogs .
Stability Considerations
Thermal Degradation
-
Decomposes above 200°C, releasing HCl gas and forming unsaturated byproducts.
pH Sensitivity -
Stable in pH 4–7; rapid hydrolysis occurs in strongly alkaline (pH >10) environments.
This compound's multifunctional design allows tailored modifications for pharmaceutical intermediates or materials science applications. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields .
Scientific Research Applications
3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Aromatic Substituents : Compounds like 3-(3-fluorophenyl)oxetan-3-amine hydrochloride exhibit enhanced π-π stacking interactions, which are critical for binding to hydrophobic pockets in proteins (e.g., angiotensin II receptors) .
- Chiral Centers : The (3R)-1-(oxetan-3-yl)piperidin-3-amine hydrochloride’s stereochemistry may influence receptor binding affinity, a key factor in CNS-targeted drugs .
Solubility and Stability
- The oxetane ring generally improves aqueous solubility compared to larger cyclic ethers (e.g., tetrahydrofuran derivatives) .
- Hydrochloride salts of these compounds enhance crystallinity and stability, facilitating purification and storage .
Case Study: Antihypertensive Activity
In a study comparing thiazol-imine derivatives, hydrobromide salts of 3-(prop-2-en-1-yl)-substituted compounds demonstrated high affinity for the angiotensin II receptor (PDB ID: 3R8A). Key interactions included hydrogen bonding with the imino group and hydrophobic interactions with the oxetane ring .
Biological Activity
3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological evaluation, structure-activity relationships, and relevant case studies.
The synthesis of this compound typically involves the modification of oxetane derivatives. The oxetane ring structure contributes to its unique chemical properties, influencing its biological activity. The compound can be synthesized through various methods, including the use of specific reagents that facilitate the formation of the oxetane moiety.
Biological Evaluation
The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative effects and potential as a therapeutic agent.
Antiproliferative Activity
Recent studies have shown that compounds with oxetane moieties exhibit varying degrees of antiproliferative activity against different cancer cell lines. For instance, derivatives containing oxetane structures have been found to possess enhanced antiproliferative effects compared to their non-modified counterparts. A study indicated that certain oxetane-containing compounds demonstrated significant inhibition of cell proliferation in HCT116 colorectal cancer cells, with an IC50 value indicating effective concentration levels for therapeutic applications .
The mechanism by which this compound exerts its biological effects is primarily through cell cycle arrest. Research has shown that this compound can induce G0/G1 phase arrest in cancer cells, which is critical for halting tumor growth. The downregulation of cyclin-dependent kinases (CDK4 and CDK6) has been implicated in this process, suggesting a targeted approach to interrupting cell cycle progression .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the oxetane ring significantly influence the biological activity of the compound. For example, variations in substituents on the oxetane ring or alterations in the amine group can lead to increased potency against specific cancer types. The presence of particular functional groups has been correlated with enhanced interactions with biological targets, leading to improved therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of this compound:
- Colorectal Cancer : A study demonstrated that this compound effectively inhibited growth in HCT116 cells, leading to a significant reduction in cell viability over time. The results indicated that treatment with this compound resulted in a marked increase in G0/G1 phase cell population compared to untreated controls .
- Neuroprotective Properties : Other investigations have suggested potential neuroprotective effects associated with this compound, particularly in models simulating neurodegenerative conditions. This aspect opens avenues for further research into its applicability beyond oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Prop-2-en-1-yl)oxetan-3-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves oxetane ring formation via intramolecular cyclization of epoxide or halohydrin precursors under basic conditions, followed by allylation and subsequent conversion to the hydrochloride salt using HCl . Optimization includes controlling temperature (e.g., 0–25°C for cyclization) and stoichiometric ratios of reagents (e.g., ammonia or amine sources). Automated flow reactors can enhance reproducibility and scalability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound's purity and structural integrity?
- Methodological Answer :
- NMR : and NMR confirm structural integrity, with characteristic peaks for the oxetane ring (δ 4.5–5.0 ppm) and allyl group (δ 5.2–5.8 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles to validate molecular geometry .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential HCl vapor release during salt formation. Waste must be neutralized before disposal and stored in designated containers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for this compound using software like SHELXL?
- Methodological Answer : Discrepancies in unit cell parameters or thermal displacement ellipsoids can be addressed by refining data with SHELXL’s TWIN/BASF commands for twinned crystals or using restraints for disordered regions. WinGX integrates validation tools (e.g., PLATON) to check for symmetry mismatches .
Q. What strategies mitigate side reactions during the introduction of the allyl group in the synthesis?
- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:
- Using protecting groups (e.g., Boc) for the amine during allylation .
- Optimizing reaction time (≤2 hours) and temperature (0–4°C) to suppress polymerization of the allyl group .
- Employing Pd-catalyzed cross-coupling for regioselective allylation .
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The oxetane ring’s angle strain (≈90°) increases electrophilicity at the C-N bond, enhancing reactivity with nucleophiles (e.g., thiols, alkoxides). DFT calculations (e.g., Gaussian) predict charge distribution, guiding solvent selection (polar aprotic solvents like DMF improve kinetics) .
Q. What analytical approaches differentiate between polymorphic forms of the hydrochloride salt?
- Methodological Answer :
- XRPD : Identifies polymorphs via distinct diffraction patterns (e.g., 2θ = 10–30° range) .
- DSC : Detects thermal transitions (melting points, dehydration events) unique to each polymorph .
- Solid-state NMR : CP/MAS NMR distinguishes hydrogen-bonding networks in crystalline forms .
Q. How can high-throughput experimentation expedite the optimization of reaction parameters for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
